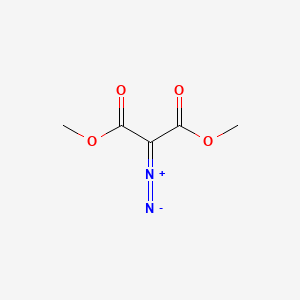

Dimethyl diazomalonate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 2-diazopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAZHCVBGMSJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987068 | |

| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6773-29-1 | |

| Record name | Dimethyl diazomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactive Intermediates Derived from Dimethyl Diazomalonate

Characterization of Metal Carbenoid Complexes

Transition metal-catalyzed decomposition of dimethyl diazomalonate proceeds via the formation of a metal-carbene complex, often referred to as a metallocarbene or carbenoid. The nature of the metal and its ligand sphere profoundly influences the electrophilicity, stability, and subsequent reactivity of the carbene moiety.

Dirhodium-Carbenoid Complexes

Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for the decomposition of this compound, generating electrophilic rhodium-carbene intermediates. These carbenoids are implicated in a wide array of transformations, including C-H functionalization and cyclopropanation. nsf.gov

Research has focused on understanding the factors that control the reactivity of these carbenes. Dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a commonly used catalyst. acs.org Studies involving dirhodium carbenes derived from β-carbonyl esters, such as this compound, have aimed to create predictive models for their insertion into C(sp³)–H bonds. nsf.gov The reactivity of these carbenes is influenced by both electronic and steric factors. nsf.gov For instance, the use of dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂] has been shown to be highly efficient for the cyclopropanation of a broad range of alkenes with this compound, even at very low catalyst loadings. researchgate.net

The reactivity of dirhodium carbenoids derived from this compound is also evident in their reactions with aldehydes, which proceed through carbonyl ylide intermediates. acs.orgnih.govacs.org The competition between different reaction pathways, such as cycloaddition versus epoxide formation, is dictated by the electronic properties of the substrates. acs.orgnih.gov Furthermore, chiral diene-rhodium(I) complexes have been successfully employed to catalyze the asymmetric cyclopropanation of alkenes with this compound, yielding 1,1-cyclopropane diesters with high enantioselectivity. researchgate.net

Table 1: Selected Reactions Involving Dirhodium-Carbenoids from this compound

| Catalyst | Substrate(s) | Major Product Type(s) | Research Focus | Citations |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Benzaldehydes | 1,3-Dioxolanes, Epoxides | Competition between intermolecular trapping and cyclization of carbonyl ylides. | acs.orgnih.govacs.org |

| Rh₂(esp)₂ | Various Alkenes | Cyclopropanes | Efficient cyclopropanation with low catalyst loading. | researchgate.net |

| Chiral Diene-Rhodium(I) | Alkenes | Chiral 1,1-Cyclopropane Diesters | Asymmetric induction in cyclopropanation. | researchgate.net |

Copper-Carbenoid Complexes

Copper complexes, particularly copper(II) acetylacetonate (B107027) (Cu(acac)₂), are widely used catalysts for generating carbenoids from this compound. tubitak.gov.trsemanticscholar.orgresearchgate.net These copper-carbenoids are electrophilic species that readily react with electron-rich functional groups. semanticscholar.org A significant application of this chemistry is the synthesis of 2,3-dihydrofurans. tubitak.gov.trsemanticscholar.org The reaction mechanism involves the formation of a copper-carbene, which then undergoes an electrophilic attack on the carbonyl oxygen of a β-alkoxy or β-phenoxy α,β-unsaturated compound. This generates a carbonyl ylide intermediate that subsequently undergoes a 1,5-electrocyclization to afford the dihydrofuran ring system. tubitak.gov.trsemanticscholar.org

The chemoselectivity of these reactions can be influenced by the substrate. For example, in the reaction of this compound with a compound containing both an ester and a ketone, the reaction proceeds exclusively through the more reactive keto-carbonyl ylide. tubitak.gov.trsemanticscholar.org

The fundamental nature of copper carbenoids has also been investigated in the gas phase. caltech.educaltech.edu Using electrospray ionization mass spectrometry, copper(I) Fischer carbenes have been synthesized from diazomalonates. caltech.educaltech.edu Collisional activation of a complex between the diazomalonate and Cu(I) leads to the loss of N₂ to generate the copper-carbene. caltech.edu These gas-phase studies provide insight into the intrinsic properties and fragmentation pathways of these reactive intermediates, such as their tendency to undergo a Wolff rearrangement. caltech.edu

Table 2: Representative Copper-Catalyzed Reactions of this compound

| Catalyst | Substrate | Product(s) | Key Intermediate | Citations |

|---|---|---|---|---|

| Cu(acac)₂ | β-Alkoxy/Phenoxy Enones | 2,3-Dihydrofurans | Carbonyl Ylide | tubitak.gov.trsemanticscholar.org |

| Cu(acac)₂ | β-2-Furyl Enone | Dihydrofuran | Carbonyl Ylide | nih.gov |

| Cu(acac)₂ | Enaminones | α-CH Insertion Products | Copper Carbenoid | researchgate.net |

Iron-Carbenoid and Other Transition Metal Carbenoid Species

While rhodium and copper dominate the field, other transition metals, particularly iron, have been explored for catalyzing carbene-transfer reactions from this compound. Iron is an attractive alternative due to its low cost and low toxicity. Iron(III) porphyrin complexes have been shown to catalyze C-H insertion reactions with this compound, although these reactions often require elevated temperatures (above 100 °C). researchgate.netiastate.edu The reactivity is generally lower compared to other diazo compounds; for example, reactions with cyclohexane (B81311) using this compound as the carbene source did not yield any C-H insertion products under conditions where other diazoacetates were successful. iastate.edu The mechanism is believed to involve an electrophilic iron-carbene complex as the key intermediate. researchgate.net

In some iron-catalyzed systems, acceptor-acceptor carbenes derived from this compound have been found to be incompatible. For instance, in an iron-catalyzed carbene transfer to isocyanides, full conversion of this compound was observed, but no desired carbene-transfer product was formed. nih.gov Similarly, certain C-H functionalization reactions catalyzed by other iron complexes did not proceed when this compound was used as the carbene precursor. mdpi.com

Besides iron, other transition metals such as ruthenium, palladium, cobalt, and iridium can also catalyze the decomposition of diazocarbonyl compounds to generate metallocarbenoids for various transformations, including cyclopropanation. ualberta.ca

Formation and Reactivity of Ylide Intermediates

Ylides are neutral dipolar species containing a negatively charged carbon adjacent to a positively charged heteroatom. They are key intermediates in many reactions of this compound, formed by the interaction of the intermediate metal-carbene with a Lewis base (e.g., a carbonyl group or a sulfide).

Carbonyl Ylides

Carbonyl ylides are 1,3-dipoles generated from the reaction of a metal carbenoid with a carbonyl oxygen. The reaction of this compound with various carbonyl compounds in the presence of rhodium(II) or copper(II) catalysts is a classic method for their formation. acs.orgtubitak.gov.trnih.gov

The reactivity of these carbonyl ylides is diverse and highly dependent on the reaction conditions and the structure of the ylide itself. Key reaction pathways include:

1,3-Dipolar Cycloaddition: The ylide can be trapped by a dipolarophile to form five-membered heterocyclic rings.

1,5-Electrocyclization: In reactions with β-alkoxy α,β-unsaturated ketones, the intermediate carbonyl ylide undergoes a 1,5-electrocyclic ring closure to form 2,3-dihydrofuran (B140613) derivatives. tubitak.gov.trsemanticscholar.orgnih.gov

Ring-Closure to Epoxides: In the absence of an efficient trapping agent, the ylide can cyclize to form an epoxide.

A notable study on the dirhodium(II) acetate-catalyzed reaction between this compound and substituted benzaldehydes highlighted the competition between intermolecular and intramolecular trapping of the carbonyl ylide. acs.orgnih.govacs.org With electron-donating groups on the benzaldehyde (B42025) (e.g., p-anisaldehyde), epoxide formation was the exclusive pathway. acs.orgnih.gov Conversely, with electron-withdrawing groups (e.g., p-nitrobenzaldehyde), the reaction yielded only 1,3-dioxolane (B20135) products, resulting from a [3+2] cycloaddition with a second molecule of the aldehyde. acs.orgnih.govacs.org This demonstrates that the electronic nature of the carbonyl partner dictates the fate of the ylide intermediate.

Table 3: Competing Reaction Pathways of Carbonyl Ylides from this compound and Benzaldehydes

| Aldehyde Substituent (para-) | Catalyst | Product Type | Inferred Pathway | Citations |

|---|---|---|---|---|

| -NO₂ | Rh₂(OAc)₄ | 1,3-Dioxolane | [3+2] Cycloaddition | acs.orgnih.govacs.org |

| -H | Rh₂(OAc)₄ | 1,3-Dioxolane / Epoxide Mixture | Competition | acs.org |

Sulfonium (B1226848) Ylides

Sulfonium ylides are formed when a metal carbene is intercepted by a sulfide (B99878). The reaction of this compound with sulfides in the presence of a rhodium(II) acetate catalyst can generate stable, isolable sulfonium ylides in high yields. thieme-connect.de For example, the reaction with thiophene (B33073) produces a stable ylide in 93% yield. thieme-connect.de These stabilized ylides are useful intermediates for further transformations. thieme-connect.de

Photochemical methods can also be employed. The irradiation of this compound in dimethyl sulfide leads to the formation of dimethylsulfonium bis(carbomethoxy)methylide. acs.org Competitive experiments have shown that sulfides are highly reactive substrates for trapping the carbene generated from this compound. acs.org

Mechanistic studies have revealed that the direct reaction between this compound and sulfonium ylides (without a metal catalyst) does not proceed via a 1,3-dipolar cycloaddition. nih.govresearchgate.net Instead, the sulfonium ylide acts as a nucleophile, attacking the terminal nitrogen atom of the diazo compound in an azo coupling reaction to form a zwitterionic intermediate. nih.govresearchgate.net

Thiocarbonyl Ylides

The reaction of this compound with thiocarbonyl compounds provides a powerful method for generating thiocarbonyl ylides. These reactions are typically mediated by transition metal catalysts, such as rhodium(II) or copper complexes, which facilitate the decomposition of the diazo compound into a reactive metal-carbenoid species. rsc.orguzh.ch This electrophilic carbenoid then attacks the electron-rich sulfur atom of a thioketone or thioamide to form the transient thiocarbonyl ylide intermediate. uzh.chuzh.chnih.gov

Once formed, these thiocarbonyl ylides are not typically isolated but undergo rapid, subsequent transformations, the pathways of which are dictated by the substrate structure and reaction conditions. uzh.ch The primary reaction pathways include:

1,5-Dipolar Electrocyclization: When the ylide contains a suitably positioned carbonyl group, a 1,5-dipolar electrocyclization can occur, leading to the formation of stable five-membered 1,3-oxathiole (B12646694) heterocycles. uzh.chbeilstein-journals.orguzh.ch

Dimerization and Trapping: In the absence of other reaction pathways, the ylide may dimerize to form 1,4-dithianes or be intercepted by other dipolarophiles present in the reaction mixture. uzh.ch

The competition between these pathways can be influenced by factors such as temperature. For instance, the rhodium-catalyzed reaction between this compound and 2,2,4,4-tetramethyl-3-thioxocyclobutanone yields primarily the 1,3-oxathiole via 1,5-cyclization at room temperature. However, at an elevated temperature of 80 °C, the reaction favors the 1,3-cyclization pathway, leading to the corresponding alkene after sulfur extrusion. beilstein-journals.orgnih.gov

The table below summarizes the outcomes of reactions between this compound and various thiocarbonyl compounds.

| Thiocarbonyl Compound | Catalyst/Conditions | Intermediate | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Thiobenzophenone (B74592) | Rh₂(OAc)₄, Toluene (B28343), 50°C | Thiocarbonyl Ylide | Thiirane (B1199164) and Alkene | uzh.ch |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Rh₂(OAc)₄, Toluene, 50°C | Thiocarbonyl Ylide | Alkene and 1,3-Oxathiole | uzh.chuzh.ch |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Toluene, rt | Thiocarbonyl Ylide | 1,3-Oxathiole and Alkene | beilstein-journals.org |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Toluene, 80°C | Thiocarbonyl Ylide | Alkene | beilstein-journals.org |

| Adamantane-2-thione | Toluene, rt | Thiocarbonyl Ylide | Thiirane | beilstein-journals.org |

| α-Cyanothioacetamides | Rh₂(OAc)₄ or Rh₂(OPiv)₄, Toluene, 110°C | Thiocarbonyl Ylide | Substituted Thiophenes | nih.govbeilstein-journals.org |

Ammonium (B1175870) Ylides

Ammonium ylides are another class of crucial reactive intermediates generated from this compound, typically through its reaction with tertiary or secondary amines in the presence of a metal catalyst. acs.org The catalytic cycle involves the formation of a metal-carbene from this compound, which is then intercepted by the nucleophilic nitrogen atom of the amine to produce an ammonium ylide. researchgate.net Catalysts based on rhodium, copper, and iridium have proven effective in promoting this transformation. acs.orglookchem.com

The fate of the transient ammonium ylide is highly dependent on the structure of the amine substrate. Common subsequent reactions include:

rsc.orguzh.ch-Sigmatropic Rearrangement: With allylic amines, the ammonium ylide often undergoes a rapid and highly specific rsc.orguzh.ch-sigmatropic rearrangement to furnish homoallylamines. lookchem.comacs.org

rsc.orgCurrent time information in Birmingham, GB.-Sigmatropic Rearrangement (Stevens Rearrangement): This pathway is also observed and can compete with the rsc.orguzh.ch-rearrangement, leading to α-amino acid derivatives. researchgate.netchemrxiv.org The selectivity between these rearrangements can be influenced by steric and electronic factors. chemrxiv.org

Proton Transfer (N-H Insertion): In reactions with primary or secondary amines, the ylide can undergo a rsc.orgCurrent time information in Birmingham, GB.-proton shift from the nitrogen to the adjacent carbon, resulting in a formal N-H insertion product. acs.orgresearchgate.net Iridium catalysts, such as [Ir(cod)Cl]₂, have been shown to be particularly general and efficient for mediating the N-H insertion of diazomalonates into a broad range of aliphatic and aromatic amines. acs.org

Intramolecular Cyclization: If the amine substrate contains an appropriately positioned Michael acceptor, the initially formed ylide can engage in an intramolecular conjugate addition to construct heterocyclic scaffolds, such as pyrrolidines. researchgate.net

The table below details the generation and reactivity of ammonium ylides from this compound and various amine precursors.

| Amine Substrate | Catalyst | Intermediate | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|---|

| Allyl Amines | Rh₂(OAc)₄, Cu(OTf)₂ | Ammonium Ylide | rsc.orguzh.ch-Sigmatropic Rearrangement | Homoallylamines | lookchem.comacs.org |

| Morpholine | [Ir(cod)Cl]₂ | Ammonium Ylide | N-H Insertion | N-Morpholinomalonate | acs.org |

| Aniline (B41778) | [Ir(cod)Cl]₂ | Ammonium Ylide | N-H Insertion | N-Phenylglycinate derivative | acs.org |

| α,β-Unsaturated δ-(N-aryl)amino esters | Rh₂(OAc)₄ | Ammonium Ylide | Domino Michael Addition | N-Arylpyrrolidines | researchgate.net |

| Arylamines / Azodicarboxylates | Rh₂(OAc)₄ | Ammonium Ylide | Three-component C-N bond formation | Aminals | researchgate.net |

Transient Diazo-Derived Species and Their Reactivity Profiles

The chemistry of this compound is dominated by the transient species generated upon its decomposition. While the ultimate products often arise from ylide intermediates as detailed above, the initial reactive species formed is typically a metal-carbene (or carbenoid). uzh.ch The generation of this species is most commonly achieved through catalysis by transition metal complexes, although thermal or photochemical methods can also be employed. uzh.ch

Prominent catalysts for the decomposition of this compound include dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄), copper(I) and copper(II) salts (e.g., Cu(I)I, Cu(acac)₂), and iron(III) porphyrin complexes. rsc.orgfigshare.comiastate.edu The choice of metal and its ligand sphere is critical, as it influences the properties and reactivity of the resulting carbenoid. rsc.org For example, the counter-ion in copper(I) halide catalysts can affect the effective spin multiplicity of the carbenoid, thereby altering its reaction profile. rsc.org

This highly electrophilic metal-carbenoid intermediate is the branching point for a wide array of synthetic transformations beyond ylide formation:

Cyclopropanation: In the presence of alkenes, the carbenoid readily engages in cyclopropanation reactions to form cyclopropane-1,1-dicarboxylates. rsc.orgfigshare.com

C-H Bond Insertion: The carbenoid is reactive enough to insert into C-H bonds, a reaction that has been demonstrated with substrates like cyclohexane and mesitylene (B46885) using iron(III) porphyrin catalysts. iastate.edu

Reaction with Nitriles: Rhodium(II) acetate catalyzes the reaction of the carbenoid with nitriles to afford substituted 1,3-oxazoles. researchgate.net

Deoxygenation: In the presence of rhodium(II) acetate, the carbenoid derived from this compound can deoxygenate epoxides to furnish the corresponding alkenes. researchgate.net

The table below provides a summary of the diverse reactivity of these transient species generated from this compound.

| Substrate | Catalyst | Transient Species | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Olefins (e.g., Styrene (B11656), Ethene) | Cu(I) complexes, Cu(acac)₂ | Copper Carbenoid | Cyclopropanation | Cyclopropane (B1198618) dicarboxylates | rsc.orgfigshare.com |

| Aromatics (e.g., Mesitylene) | Fe(III) porphyrin complexes | Iron Carbenoid | C-H Insertion | Substituted benzylmalonates | iastate.edu |

| Nitriles | Rh₂(OAc)₄ | Rhodium Carbenoid | [3+2] Cycloaddition | 1,3-Oxazoles | researchgate.net |

| Epoxides | Rh₂(OAc)₄ | Rhodium Carbenoid | Deoxygenation | Alkenes | researchgate.net |

| Thiophenes | Rh₂(OAc)₄ | Rhodium Carbenoid | Ylide formation | Stable Sulfonium Ylides | thieme-connect.de |

Mechanistic Investigations of Dimethyl Diazomalonate Transformations

Reaction Pathways Involving Carbenoid Intermediates

The metal-catalyzed decomposition of dimethyl diazomalonate generates highly reactive metal-carbene (carbenoid) intermediates. These species are central to a wide array of chemical transformations, and their behavior is intricately linked to the nature of the catalyst and the surrounding electronic environment.

Electrophilic Activation Mechanisms

The generation of a carbenoid from this compound is typically initiated by a metal catalyst. researchgate.netdicp.ac.cn Density functional theory (DFT) calculations have shown that a favored pathway for this process involves the coordination of the diazomalonate to a metal center, such as ruthenium, followed by the extrusion of dinitrogen. nih.govresearchgate.net This step results in the formation of a stable metal-carbene intermediate. nih.govresearchgate.net This electrophilic carbene can then react with various nucleophiles. dicp.ac.cn

For instance, in the rhodium-catalyzed intermolecular coupling of diazomalonates with arene C-H bonds, the reaction is initiated by the electrophilic activation of the C-H bond. researchgate.net This is followed by the coupling of the resulting arylrhodium(III) complex with the diazomalonate. researchgate.net The electrophilic character of the carbenoid is a key factor in these transformations, driving the reaction towards the desired product. researchgate.net

Role of Catalyst-Carbenoid Interactions in Reaction Outcome

The interaction between the catalyst and the carbene intermediate plays a pivotal role in determining the course of the reaction. The choice of metal catalyst and its ligand sphere can significantly influence the stability and reactivity of the carbenoid, thereby directing the reaction towards a specific pathway. For example, dirhodium(II) catalysts are commonly employed for these transformations. nih.gov

In the reaction of this compound with ketones, different catalysts can lead to different outcomes. While copper(I) iodide and dirhodium(II) octanoate (B1194180) or trifluoroacetate (B77799) can catalyze the formation of enol ethers, a ruthenium-based catalyst, [CpRu(CH3CN)3][BArF], has been shown to be particularly effective, leading to high yields of the desired malonate enol ethers. nih.govresearchgate.netacs.org DFT calculations have elucidated the mechanism, showing that the reaction proceeds through a stable metal-carbene intermediate that subsequently traps the ketone. nih.govresearchgate.net

The catalyst's influence extends to controlling chemoselectivity. In reactions with β-2-heteroaryl substituted α,β-unsaturated ketones, a rhodium catalyst favored insertion into the N-methyl pyrrole (B145914) ring, while with thiophene (B33073) and furan (B31954) derivatives, it led to the formation of dihydrofurans via a carbonyl ylide intermediate. nih.gov This highlights the subtle yet powerful role of the catalyst in dictating the reaction pathway.

Table 1: Catalyst Effect on the Reaction of this compound with Cyclohexanone nih.govacs.org

| Catalyst | Temperature (°C) | Yield of Enol Ether (%) |

| CuI | 100 | 27 |

| Rh₂(oct)₄ | 60 | 23 |

| Rh₂(TFA)₄ | 60 | 63 |

| [CpRu(CH₃CN)₃][BArF] | 60 | 65 |

Stereochemical and Regiochemical Control in Carbenoid Reactions

Achieving stereochemical and regiochemical control is a significant challenge in carbenoid chemistry. The structure of the catalyst, particularly the chirality of its ligands, can be exploited to induce asymmetry in the products. Chiral diene-rhodium complexes, for example, have been successfully used to catalyze the asymmetric cyclopropanation of alkenes with this compound, yielding cyclopropane (B1198618) diesters with high enantioselectivity. researchgate.net The structure of the bicyclo[2.2.2]octadiene skeleton of the ligand was found to have a profound effect on the stereocontrol of the reaction. researchgate.net

Regioselectivity is also a critical aspect, especially in reactions with substrates possessing multiple reactive sites. In the reaction of this compound with dienes, the selectivity between the two double bonds can be controlled by the substitution pattern of the diene. scribd.com Similarly, in reactions with aromatic compounds, the regioselectivity of C-H insertion can be influenced by the directing groups present on the aromatic ring. researchgate.net For instance, arenes with oxime, carboxylic acid, and amine directing groups exhibit excellent regioselectivity in their cross-coupling with diazomalonates. researchgate.net

Unraveling Ylide-Mediated Reaction Mechanisms

Ylides are another class of reactive intermediates generated from this compound, typically through the reaction of the carbenoid with a Lewis base. These ylides are key participants in a variety of transformations, including cycloadditions and rearrangements.

1,3-Dipolar Cycloaddition Mechanisms

Carbonyl ylides, formed from the reaction of a carbenoid with a carbonyl group, can act as 1,3-dipoles in cycloaddition reactions. acs.org These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org The Huisgen 1,3-dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. wikipedia.org

The reaction of this compound with ethenesulfonyl fluoride (B91410), for instance, proceeds via an initial 1,3-dipolar cycloaddition to form a pyrazoline intermediate. uni-muenchen.deresearchgate.net This intermediate can then undergo further transformations, such as nitrogen extrusion, to yield cyclopropanes and other products. uni-muenchen.de The mechanism of these cycloadditions can be either concerted or stepwise, and frontier molecular orbital (FMO) theory is often used to rationalize the observed reactivity and regioselectivity. wikipedia.orgresearchgate.netresearchgate.net

Intramolecular vs. Intermolecular Trapping of Ylides

Once formed, ylides can be trapped either intramolecularly or intermolecularly, leading to a divergence in reaction pathways. The competition between these two pathways is influenced by several factors, including the structure of the reactants and the reaction conditions.

In dirhodium(II) acetate-catalyzed reactions of this compound with benzaldehydes, a competition exists between the formation of dioxolanes (from intermolecular trapping) and epoxides. nih.govacs.orgacs.org The electronic nature of the substituent on the benzaldehyde (B42025) plays a crucial role: electron-donating groups favor epoxide formation, while electron-withdrawing groups favor dioxolane formation. nih.govacs.orgacs.org

Intramolecular trapping of ylides is a powerful strategy for the synthesis of cyclic compounds. For example, the catalytic decomposition of diazomalonates in the presence of α,β-unsaturated δ-(N-aryl)amino esters leads to the formation of multifunctionalized pyrrolidines. rsc.orgresearchgate.net This domino reaction involves the initial formation of an N-ylide, followed by an intramolecular Michael addition to the conjugated system of the amino ester. rsc.org

Table 2: Product Distribution in the Reaction of this compound with Substituted Benzaldehydes nih.govacs.orgacs.org

| Benzaldehyde Substituent | Product(s) |

| p-Anisaldehyde (electron-donating) | Epoxide |

| p-Nitrobenzaldehyde (electron-withdrawing) | 1,3-Dioxolane (B20135) |

Electronic and Steric Effects in Ylide Reactivity

Electronic Effects: The electronic nature of both the diazomalonate and the carbonyl substrate plays a crucial role. Diazomalonates are relatively stable diazo compounds because the two electron-withdrawing ester groups help to delocalize the negative charge on the carbon atom. acs.orgnih.gov However, modifying the ester groups can further tune reactivity. For instance, using fluorinated diazomalonates, which possess strongly electron-withdrawing side chains, enhances the electrophilicity of the resulting carbene. acs.orgnih.gov This increased electrophilicity leads to higher reactivity in the formation of the ylide intermediate. acs.orgnih.gov In one study, reactions with fluorinated diazomalonates gave product yields of 75-83%, compared to 48-65% for non-fluorinated analogues. acs.org

The electronic properties of the carbonyl partner are also critical. The formation of carbonyl ylides is facilitated by the electrophilic attack of the metal-carbenoid species on the carbonyl oxygen. nih.gov Electron-rich carbonyl compounds, such as β-alkoxy and β-phenoxy α,β-unsaturated carbonyls, readily react with the copper-carbenoid derived from this compound. nih.gov The electron-donating nature of the alkoxy/phenoxy groups enhances the nucleophilicity of the carbonyl oxygen, promoting the attack by the electrophilic carbene and leading to high yields of dihydrofuran products via the intermediate carbonyl ylide. nih.gov

Steric Effects: Steric hindrance can profoundly affect the course of ylide-mediated reactions. In the synthesis of malonate enol ethers from cyclic ketones and various diazomalonates, a noticeable sensitivity to steric hindrance was observed. acs.orgnih.gov While dimethyl, diethyl, and dibenzyl diazomalonates reacted effectively, the bulkier diisopropyl diazomalonate gave a significantly lower yield (35%). acs.orgnih.gov The even more sterically demanding di-tert-butyl diazomalonate failed to produce the desired enol ether at all under the same conditions. acs.orgnih.gov

Similarly, the reaction of carbonyl ylides derived from this compound with α,β-enones to form dihydrofuran derivatives has been shown to be sensitive to steric effects. researchgate.netresearchgate.net The reaction of this compound with the less sterically hindered (E)-4-methoxy-but-3-ene-2-one resulted in a broader distribution of products, including a dihydrofuran, a dioxole, and a Cα-H insertion product, because the reaction lacked chemoselectivity. nih.gov In contrast, more hindered reactants can lead to higher selectivity. nih.gov The interplay between steric hindrance and reaction conditions is also evident in reactions with thioketones; the reaction between this compound and the sterically demanding 2,2,4,4-tetramethyl-3-thioxocyclobutanone yields different major products depending on the temperature, highlighting how steric factors can influence the stability and subsequent reaction pathways of the intermediate thiocarbonyl ylide. d-nb.info

Table 1: Influence of Electronic and Steric Effects on Ylide Reactions

| Diazo Compound/Substrate | Catalyst | Key Finding | Yield (%) | Reference(s) |

|---|---|---|---|---|

| This compound + Cyclohexanone | [CpRu(CH₃CN)₃][BArF] | Baseline reactivity for a non-hindered substrate. | 65% | nih.gov |

| Diisopropyl diazomalonate + Cyclohexanone | [CpRu(CH₃CN)₃][BArF] | Increased steric hindrance on the diazo compound reduces yield significantly. | 35% | acs.orgnih.gov |

| Di-tert-butyl diazomalonate + Cyclohexanone | [CpRu(CH₃CN)₃][BArF] | Extreme steric hindrance prevents the reaction. | 0% | acs.orgnih.gov |

| Bis(2,2,2-trifluoroethyl) diazomalonate + Cyclohexanone | [CpRu(CH₃CN)₃][BArF] | Electron-withdrawing groups on the diazo compound increase reactivity. | 83% | acs.org |

| This compound + β-methoxy enone | Cu(acac)₂ | Electron-rich nature of the enone facilitates electrophilic attack by the copper-carbenoid. | - | nih.gov |

| This compound + Thiobenzophenone (B74592) | Rh₂(OAc)₄ | Reaction proceeds via a thiocarbonyl ylide intermediate. | - | uzh.ch |

Mechanistic Aspects of Direct Nitrogen Extrusion Reactions

The extrusion of a dinitrogen molecule (N₂) from this compound is a fundamental step in its transformations, leading to the formation of a highly reactive dicarbomethoxycarbene intermediate. This process is typically facilitated by transition metal catalysts, heat, or light. uzh.chorgsyn.org The resulting carbene is electrophilic and can be stabilized through coordination with a metal center, forming a metal-carbene complex, often referred to as a carbenoid. orgsyn.org

Rhodium(II) acetate (B1210297) is a common catalyst that promotes the smooth decomposition of this compound with the evolution of N₂ to form a rhodium-carbene intermediate. uzh.chorgsyn.org This electrophilic intermediate is central to a vast array of subsequent transformations, including cyclopropanations, C-H insertions, and ylide formations. researchgate.netresearchgate.net The proposed mechanism for the rhodium-catalyzed formation of oxazoles from nitriles and this compound involves the generation of an electrophilic rhodium carbene complex as the key reactive intermediate. orgsyn.org

However, nitrogen extrusion is not always the initial step. In some thermal or photochemical reactions without a metal catalyst, this compound can first participate in a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene. uni-muenchen.deresearchgate.net For instance, the reaction with ethenesulfonyl fluoride initially forms a Δ¹-pyrazoline intermediate. uni-muenchen.de This cycloadduct is unstable and subsequently extrudes N₂ upon heating to form cyclopropane and other rearranged products. uni-muenchen.deresearchgate.net In this pathway, the loss of nitrogen occurs from the pyrazoline ring rather than directly from the starting diazo compound. uni-muenchen.de

Table 2: Mechanistic Pathways for Nitrogen Extrusion from this compound

| Reaction Type | Conditions | Intermediate | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| C-H Insertion | Fe(TPP)Cl, >100 °C | Iron-carbene complex | N₂ extrusion is the rate-determining step. | iastate.edu |

| Ylide Formation | Rh₂(OAc)₄ | Rhodium-carbene complex | Smooth N₂ evolution upon addition of catalyst. | uzh.ch |

| Enol Ether Synthesis | [CpRu(CH₃CN)₃][BArF] | Ruthenium-carbene complex | DFT calculations show N₂ extrusion follows coordination to the metal center. | nih.gov |

| Oxazole (B20620) Synthesis | Rh₂(OAc)₄, heat | Rhodium-carbene complex | Formation of an electrophilic rhodium carbene is the key step. | orgsyn.org |

| Cycloaddition/Rearrangement | Heat (100 °C), no catalyst | Δ¹-Pyrazoline | Initial 1,3-dipolar cycloaddition followed by thermal N₂ extrusion from the cycloadduct. | uni-muenchen.deresearchgate.net |

Catalytic Strategies in Dimethyl Diazomalonate Chemistry

Dirhodium(II)-Catalyzed Reactions

Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for the decomposition of dimethyl diazomalonate, generating rhodium-carbene intermediates that undergo a variety of transformations. The reactivity and selectivity of these intermediates are profoundly influenced by the nature of the bridging ligands on the dirhodium core.

Ligand Design and Chiral Catalysis for Enantioselectivity

The design of chiral ligands for dirhodium(II) catalysts is crucial for achieving high levels of enantioselectivity in asymmetric reactions. kyoto-u.ac.jp The fundamental structure of these catalysts features a dirhodium axis bridged by four chiral carboxylate ligands, leaving two axial sites available for substrate binding and carbene formation. mdpi.com The arrangement of the bulky groups on these ligands creates a chiral environment around the active site, dictating the facial selectivity of the carbene attack.

Four primary conformations of the four bridging ligands are considered: C4-symmetric (α,α,α,α), C2-symmetric (α,α,β,β), D2-symmetric (α,β,α,β), and C1-symmetric (α,α,α,β). mdpi.com This structural diversity allows for fine-tuning of the catalyst's stereoselectivity. For instance, dirhodium(II) catalysts derived from N-protected amino acids, such as N-phthaloyl-(S)-tert-leucinate, Rh₂(S-PTTL)₄, have been successfully used in enantioselective tandem reactions. mdpi.com Increasing the steric bulk of the ligand, as seen in the progression from Rh₂(S-PTTL)₄ to Rh₂(S-PTAD)₄ (derived from l-adamantylglycine), can lead to superior enantioselectivity in transformations like the cyclopropanation of styrene (B11656). mdpi.com

The development of catalysts like dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate, [Rh₂(esp)₂], represents another advancement. researchgate.net This catalyst has demonstrated exceptional efficiency in the cyclopropanation of various alkenes with this compound under mild conditions. researchgate.net The unique bridged dicarboxylate ligand structure contributes to its high performance. researchgate.net Furthermore, recent strategies have explored tuning reactivity and stereoselectivity by coordinating chiral phosphine (B1218219) ligands to the axial positions of simpler catalysts like Rh₂(OAc)₄, creating a chiral environment at the bridging site and enabling new asymmetric transformations. nih.gov

Influence of Catalyst Loading and Reaction Conditions

The outcome of dirhodium(II)-catalyzed reactions with this compound is sensitive to both catalyst loading and reaction conditions. While many transformations proceed efficiently with standard catalyst loadings (e.g., 1 mol%), it is often possible to reduce the amount of catalyst without significantly compromising the yield, although this may require longer reaction times. For example, in certain N-H insertion reactions, reducing the catalyst loading to as low as 0.5 mol% still provided a high yield (91%), albeit over an extended period of 72 hours. acs.org

Reaction temperature is another critical parameter. While some reactions, like the cyclopropanation with the highly active [Rh₂(esp)₂] catalyst, can be performed under mild conditions, others may require elevated temperatures to proceed at a reasonable rate. researchgate.net For instance, the formation of enol ethers from the reaction of this compound and ketones showed that with Rh₂(TFA)₄ at 60 °C, a 63% NMR yield could be achieved. nih.gov The choice of solvent can also play a significant role, with common solvents including dichloromethane (B109758) (DCM) and 1,2-dichloroethane. acs.orgnih.gov In some cases, increasing the catalyst loading does not improve the yield and can even be detrimental. rsc.org

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective alternative to rhodium for mediating reactions of this compound. They are used in a variety of transformations, including cyclopropanations and cycloadditions.

Catalyst Systems and Their Selectivity Profiles

A range of copper catalyst systems, including copper(I) and copper(II) complexes, have been evaluated for reactions with this compound. Copper(II) acetylacetonate (B107027) [Cu(acac)₂] is a commonly used catalyst for synthesizing 2,3-dihydrofurans from β-alkoxy/phenoxy α,β-unsaturated carbonyl compounds and this compound. nih.govtubitak.gov.tr These reactions proceed via the formation of a copper-carbenoid, which then generates a carbonyl ylide that undergoes a 1,5-electrocyclization. nih.govresearchgate.net The selectivity of these reactions can be influenced by the substrate structure. For example, in the reaction with (E)-4-methoxy-but-3-ene-2-one, which is sterically less hindered, a mixture of products including the main 2,3-dihydrofuran (B140613), a dioxole, and a Cα-H insertion product was observed due to a lack of chemoselectivity. nih.gov

In other instances, the choice of copper catalyst is critical. While Cu(acac)₂ may fail to yield any desired product in certain reactions, leading only to carbene dimers, other catalysts might be effective. tubitak.gov.tr Copper(I) halide complexes with trialkyl phosphites have been used for cyclopropanation reactions. thieme-connect.dersc.org The nature of the halide counter-ion (I⁻, Br⁻, Cl⁻) in these Cu(I) catalysts has been shown to influence the reaction, as the displacement of the halide appears to be the rate-determining step. rsc.org

| Catalyst | Substrate | Reaction Type | Major Product(s) | Side Product(s) | Source |

|---|---|---|---|---|---|

| Cu(acac)₂ | β-alkoxy/phenoxy enones | [4+1] Cycloaddition | 2,3-Dihydrofurans | Dioxole, Cα-H insertion products | nih.govtubitak.gov.tr |

| Cu(acac)₂ | (E)-1-phenyl-3-(p-tolyloxy)prop-2-ene-1-one | [4+1] Cycloaddition | Dimethyl 5-phenyl-3-(p-tolyloxy)furan-2,2(3H)-dicarboxylate | None | nih.gov |

| Cu(acac)₂ | β-N-methyl 2-pyrrolyl α,β-unsaturated ketone | C-H Insertion / Cycloaddition | Pyrrole (B145914) ring insertion product | Dihydrofuran derivative | tubitak.gov.tr |

| Cu(I) halide/P(OR)₃ | Cyclohexene | Cyclopropanation | Cyclopropane (B1198618) adduct | Allylic C-H insertion, Carbene dimer | thieme-connect.de |

Copper-Mediated Carbene Dimerization

A common side reaction in copper-catalyzed decompositions of this compound is the dimerization of the carbene intermediate. thieme-connect.de This process leads to the formation of tetrasubstituted alkenes, primarily dimethyl 2,3-bis(methoxycarbonyl)fumarate (the E-isomer) and the corresponding maleate (B1232345) (the Z-isomer). This dimerization becomes the dominant pathway when the intended reaction partner (e.g., an alkene or carbonyl compound) is unreactive or sterically hindered. nih.gov For example, in the Cu(acac)₂-catalyzed reaction with a specific β-methoxy enone, no desired cycloaddition occurred, and only carbene dimers were isolated. nih.govresearchgate.net Similarly, when attempting to react this compound with (E)-4-(1-methyl-1H-pyrrole-2-yl)but-3-en-2-one using Cu(acac)₂ as the catalyst, no desired product was formed, with carbene dimerization being the sole outcome. tubitak.gov.tr This indicates that for certain substrates, the rate of dimerization of the copper-carbenoid is faster than the rate of its reaction with the substrate.

Iron-Catalyzed Reactions

Iron catalysts are an attractive option due to iron's abundance and low toxicity. Iron porphyrin complexes, such as Chloro(tetraphenylporphyrinato)iron(III) [Fe(TPP)Cl], have been investigated for carbene transfer reactions. However, their effectiveness with this compound is limited compared to other diazo compounds like ethyl diazoacetate (EDA).

In studies of N-H insertion into aniline (B41778), Fe(TPP)Cl catalysis required harsh conditions (refluxing in benzene (B151609) for 72 hours) with this compound, and only a trace amount of the desired insertion product was detected. acs.org Similarly, in C-H functionalization reactions of alkanes like cyclohexane (B81311), no insertion product was observed when using this compound with an Fe(TPP)Cl catalyst, whereas donor-acceptor diazoalkanes were successful. mdpi.com While iron porphyrins can catalyze C-H insertions into arenes using this compound, this requires high temperatures (above 100 °C) and results in only moderate chemoselectivity between aromatic C(sp²)-H bonds and benzylic C(sp³)-H bonds. mdpi.comresearchgate.net These findings suggest that the highly electrophilic and less stable carbene generated from this compound may follow alternative decomposition pathways before productive insertion can occur under these iron-catalyzed conditions.

Porphyrin-Based Iron Catalysts

Iron porphyrin complexes have emerged as effective and inexpensive catalysts for carbene transfer reactions using diazo compounds. mdpi.comsemanticscholar.org These catalysts, inspired by the reactivity of cytochrome P450 enzymes, are capable of mediating a variety of transformations, including C-H insertion and N-H insertion. semanticscholar.orgacs.orgresearchgate.net

Woo and coworkers have demonstrated the use of iron(III) porphyrin complexes for the direct C-H functionalization of aromatic compounds with this compound at elevated temperatures. mdpi.commdpi-res.com While the reaction is successful, it often exhibits only moderate chemoselectivity between C(sp²)–H and C(sp³)–H bond insertions. mdpi.commdpi-res.com For instance, in reactions with toluene (B28343), a mixture of products resulting from insertion into the benzylic C-H bonds and the aromatic C-H bonds is typically observed. mdpi.com Research has shown that electron-donating groups on the porphyrin ligand can enhance the catalytic activity of the iron center. acs.org

In the context of N-H insertion reactions, iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) has been found to be a highly efficient catalyst for the insertion of carbenes from diazoacetates into the N-H bonds of various amines. acs.orgiastate.edu While detailed studies have often utilized ethyl diazoacetate (EDA), the reactivity extends to other diazo compounds like this compound. acs.orgiastate.edu The mechanism is believed to involve the formation of an electrophilic iron-carbene intermediate, which is then attacked by the nucleophilic amine. acs.orgacs.org However, it has been noted that no C-H functionalization occurs when this compound is used as the carbene precursor under certain conditions that are effective for donor-acceptor diazoalkanes. mdpi.com

The catalytic activity is dependent on both the electronic and steric properties of the porphyrin ligand. acs.orgiastate.edu For example, iron porphyrins with electron-donating substituents have shown higher catalytic activity in N-H insertion reactions. acs.org

Table 1: Iron Porphyrin Catalyzed C-H Insertion with this compound

| Substrate | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Toluene | Fe(TPP)Cl | >100 | Benzylic and Aromatic C-H Insertion | 45-67 (GC Yield) | researchgate.net |

| Mesitylene (B46885) | Fe(TPP)Cl | >100 | Benzylic C-H Insertion | 45-67 (GC Yield) | researchgate.net |

| p-Xylene | Fe(TPP)Cl | >100 | Benzylic C-H Insertion | 45-67 (GC Yield) | researchgate.net |

| Cyclohexane | Fe(TPP)Cl | 60 | C-H Insertion | 66-74 | researchgate.net |

| Tetrahydrofuran | Fe(TPP)Cl | 60 | C-H Insertion (α to oxygen) | 48-64 | researchgate.net |

Data compiled from cited research articles.

Chemoselective Carbene Transfer

Chemoselectivity is a critical aspect of carbene transfer reactions, particularly when multiple reactive sites are present in a substrate. The choice of catalyst plays a pivotal role in directing the carbene fragment from this compound to a specific functional group.

In reactions involving indoles, the substitution pattern on the indole (B1671886) ring dictates the regioselectivity of C-H insertion when catalyzed by Cu(acac)₂. researchgate.net Indoles substituted at the 3-position predominantly yield the C2-H insertion product. researchgate.net This highlights the catalyst's ability to differentiate between C-H bonds based on the electronic and steric environment.

The competition between different reaction pathways, such as cyclopropanation versus C-H insertion or ylide formation, can also be controlled. For instance, in the presence of a suitable catalyst, the reaction of this compound with a molecule containing both a double bond and a heteroatom with a lone pair can be steered towards one pathway over the other.

Furthermore, catalyst-controlled chemoselectivity has been observed in the functionalization of 3-carboxamide indoles. nih.gov Depending on the catalyst used (e.g., Rh(I) vs. Ir(III)), the reaction with a diazo malonate can result in either direct C2-functionalization or a translocation to the C3-position. nih.gov With this compound, both iridium and rhodium catalysts can afford the respective C2 and C3 functionalized products in good yields. nih.gov

In reactions of β-alkoxy/phenoxy α,β-unsaturated carbonyl compounds with this compound, Cu(acac)₂ catalysis favors the formation of 2,3-dihydrofurans via carbonyl ylide generation and subsequent 1,5-electrocyclization. nih.govtubitak.gov.trresearchgate.net The electron-rich nature of the carbonyl oxygen in these substrates facilitates the electrophilic attack of the copper-carbenoid, leading to high yields of the dihydrofuran product. nih.govtubitak.gov.tr However, in some cases, side products from Cα-H insertion can also be formed, indicating that the chemoselectivity is not always absolute. nih.govtubitak.gov.trresearchgate.net

Emerging Catalytic Systems

Beyond traditional rhodium and copper catalysts, a range of other metallic and non-metallic systems are being explored for their utility in this compound chemistry, offering unique reactivity and selectivity profiles.

Gold(I) Catalysis

Homogeneous gold catalysis has gained significant attention for its ability to activate diazo compounds and generate gold-carbene intermediates. rsc.org Gold(I) complexes, in particular, exhibit unique catalytic activity that differs from other transition metals like rhodium. rsc.org These catalysts are effective in promoting a variety of transformations, including cyclopropanation, C-H functionalization, and cycloaddition reactions. rsc.orgacs.org

The reactivity and selectivity of gold-catalyzed reactions with diazo compounds are highly dependent on the ligands and counteranions associated with the gold center. rsc.org Gold(I) catalysts have been successfully employed for the carbene transfer from ethyl diazoacetate to alkenes to form cyclopropanes. acs.org While specific examples focusing solely on this compound are less prevalent in the initial reports, the general reactivity pattern suggests its applicability.

Gold catalysts have shown high efficiency and selectivity in the C(sp²)-H functionalization of electron-rich aromatic rings and alkenes. rsc.org They can also mediate tandem reactions, for example, with o-alkynylphenols and diazo compounds to furnish 2,3-disubstituted benzofurans. rsc.org In these reactions, both vinyl gold and gold carbene species are proposed as key intermediates. rsc.org The development of gold-catalyzed reactions involving vinyldiazo reagents has further expanded the synthetic utility, leading to the formation of skipped dienes and enynes. sorbonne-universite.frnih.gov

Ruthenium(II) Catalysis

Ruthenium porphyrin complexes are highly effective catalysts for a wide array of carbene transfer reactions, including cyclopropanation, X-H (X = C, N, S) insertions, and ylide formation. researchgate.netnih.gov These catalysts are known for their high stability, product turnover numbers, and remarkable selectivity. researchgate.net

A water-soluble ruthenium(II) glycosylated porphyrin complex has been shown to be an active catalyst in aqueous media for intermolecular cyclopropanation of styrenes and N-H insertion into primary arylamines with high conversion rates. acs.orgnih.gov While many studies utilize ethyl diazoacetate, the catalytic system is applicable to other diazo compounds. acs.orgnih.gov A significant challenge in ruthenium-porphyrin-catalyzed carbene transfer is the competing dimerization of the carbene intermediate. researchgate.net This is often mitigated by the slow addition of the diazo compound. researchgate.net

The introduction of N-heterocyclic carbene (NHC) ligands to ruthenium(II)-porphyrin complexes has been shown to dramatically increase catalytic activity. nih.govthieme-connect.com The strong σ-donating nature of the axial NHC ligands stabilizes the transient metal-carbene species, thereby lowering the activation barrier for the decomposition of the diazo compound. thieme-connect.com This leads to unprecedentedly high turnover frequencies for reactions like alkene cyclopropanation and C-H, N-H, S-H, and O-H insertions. nih.gov

Table 2: Ruthenium-Porphyrin Catalyzed Carbene Transfer Reactions

| Reaction Type | Catalyst | Key Features | Reference |

| Intermolecular Cyclopropanation | [RuII(4-Glc-TPP)(CO)] | Water-soluble, high conversion | acs.orgnih.gov |

| N-H Insertion | [RuII(4-Glc-TPP)(CO)] | Aqueous media, good yields | acs.orgnih.gov |

| Various Carbene Transfers | [Ru(D₄-Por)(BIMe)₂] | High turnover frequency, high enantioselectivity | nih.gov |

| C(sp³)-H Insertion | Ru(TTP)(CO) | Forms tetrahydrofurans and pyrrolidines | nih.gov |

Data compiled from cited research articles.

Cobaloxime Catalysis

Cobaloxime complexes, which are structural and functional mimics of Vitamin B12 coenzymes, have recently gained attention as catalysts in organic synthesis. nih.govulpgc.espitt.edu These cobalt complexes can mediate radical-type reactions and have been explored for carbene transfer processes. researchgate.netchemrxiv.org

Metalloradical catalysis (MRC) using cobaloxime complexes represents an emerging strategy for controlling radical reactions. researchgate.netchemrxiv.org This approach has been successfully applied to the radical cyclopropanation of olefins using donor/acceptor carbene precursors like α-aryl diazoacetates, affording cyclopropane derivatives with high diastereoselectivity under mild conditions. researchgate.net

More recently, research has focused on generating cobalt(III)-carbene radical complexes from alternative, more stable carbene precursors than diazo compounds. nih.govnih.gov For instance, dimethyl malonate itself has been used to generate a cobalt(III)-carbene radical upon light irradiation. nih.govnih.gov This photoexcited cobaloxime catalysis demonstrates that under basic conditions, deprotonated dimethyl malonate can coordinate to the cobalt center, and subsequent light irradiation can induce the formation of the carbene radical, which can then participate in reactions like cyclopropanation with styrene. nih.govnih.gov This method avoids the use of potentially hazardous diazo compounds. nih.govnih.gov

Catalyst-Free Conditions for Specific Transformations

While catalysis is the dominant strategy for controlling the reactivity of this compound, certain transformations can be achieved under catalyst-free conditions, typically involving thermal or photochemical activation. The thermal decomposition of this compound generates a free carbene, which can undergo insertion into C-H bonds. However, these reactions often require high temperatures and can suffer from a lack of selectivity, leading to mixtures of products.

Despite the general need for catalysts to achieve high selectivity and efficiency, some specific reactions have been reported to proceed without a metal catalyst. These are often intramolecular reactions where the proximity of the reacting groups facilitates the transformation. However, for most intermolecular applications involving this compound, catalyst-free approaches are generally less practical and selective compared to their catalyzed counterparts. It is important to note that even in reactions reported as "catalyst-free," trace metal impurities could potentially play a catalytic role.

C H and X H Insertion Reactions Mediated by Dimethyl Diazomalonate

Aliphatic C-H Functionalization

The insertion of dicarbomethoxycarbene into aliphatic C(sp³)–H bonds is a powerful method for creating new carbon-carbon bonds. The reactivity and selectivity of these reactions are highly dependent on the electronic and steric nature of the C-H bond and the catalyst employed.

Scope and Limitations in C(sp³)-H Insertion

The scope of intermolecular C(sp³)–H insertion reactions using dimethyl diazomalonate is largely confined to activated C-H bonds. Unactivated alkanes are generally poor substrates for this transformation under typical catalytic conditions. For instance, iron-porphyrin-catalyzed reactions of this compound with cyclohexane (B81311) showed no C-H insertion products. iastate.edunih.gov This highlights a significant limitation, as the high bond dissociation energy of primary and secondary C-H bonds in simple alkanes presents a substantial activation barrier.

Conversely, C-H bonds that are activated by adjacent functional groups or structural features exhibit greater reactivity. Benzylic C-H bonds, which are weaker and lead to stabilized radical or cationic intermediates, are susceptible to insertion. In iron-porphyrin-catalyzed reactions, toluene (B28343) undergoes benzylic C-H insertion to yield dimethyl 2-benzylmalonate. iastate.edu However, these reactions can suffer from a lack of chemoselectivity, with competitive insertion into the aromatic C(sp²)–H bonds also occurring. nih.gov The ratio of C(sp³)–H to C(sp²)–H insertion is often moderate, complicating the isolation of the desired product. nih.gov

The table below summarizes the reactivity of different types of C(sp³)-H bonds with this compound.

| Substrate | C-H Bond Type | Catalyst System | Outcome | Reference(s) |

| Cyclohexane | Unactivated secondary | Fe(TPP)Cl | No reaction | iastate.edunih.gov |

| Toluene | Benzylic (primary) | Fe(TPP)Cl | Benzylic C-H insertion | iastate.edu |

Stereocontrol in Aliphatic C-H Functionalization

Achieving high levels of stereocontrol in C-H functionalization reactions is a central goal in modern synthetic chemistry. While significant advances have been made in enantioselective intramolecular C-H insertion reactions using chiral dirhodium(II) catalysts, these developments have predominantly utilized other classes of diazo compounds, such as diaryldiazomethanes or donor/acceptor diazoacetates. elsevierpure.comcrossref.org

For intermolecular C-H insertions mediated by this compound, achieving high stereoselectivity remains a formidable challenge. The high reactivity and symmetrical nature of the dicarbomethoxycarbene intermediate make enantioselective discrimination between prochiral C-H bonds difficult. As a result, literature detailing highly enantioselective intermolecular aliphatic C-H functionalization specifically with this compound is sparse compared to the extensive reports for other donor/acceptor carbene precursors.

Aromatic C-H Functionalization

Direct functionalization of aromatic C–H bonds offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. This compound is an effective coupling partner in these transformations, particularly when directed by coordinating groups on the aromatic substrate.

Regioselectivity in Aryl C-H Insertion

The inherent challenge in aromatic C-H functionalization is controlling the position of the new bond formation (regioselectivity). In the absence of a directing group, reactions often yield complex mixtures of isomers. However, rhodium(III)-catalyzed reactions have demonstrated that using substrates containing a chelating directing group can achieve excellent regioselectivity. semanticscholar.orgacs.orgnih.gov

This strategy involves the coordination of a Lewis basic group (e.g., oxime, carboxylic acid, or amine) to the metal center, which then positions the catalyst to activate a specific C-H bond, typically at the ortho position. semanticscholar.orgacs.org The reaction proceeds through an electrophilic C-H activation step, forming a rhodacycle intermediate, which then couples with this compound. acs.org This approach has been successfully applied to a range of arenes, providing a reliable route to α-aryl malonates with high functional group tolerance. semanticscholar.orgacs.org For example, catalyst-controlled chemo- and regioselective insertions into complex polyaromatic systems like azahelicenes have been achieved, demonstrating the power of this method to functionalize specific sites even in molecules with multiple potential reaction centers. nih.gov

The following table provides examples of directing groups that effectively control the regioselectivity of aryl C-H insertion.

| Directing Group | Arene Substrate | Catalyst System | Outcome | Reference(s) |

| Oxime | Acetophenone Oxime | [RhCpCl₂]₂/AgSbF₆ | Ortho-alkylation | semanticscholar.orgacs.org |

| Carboxylic Acid | Benzoic Acid | [RhCpCl₂]₂/AgSbF₆ | Ortho-alkylation | semanticscholar.orgacs.org |

| Amine | 2-Phenylpyridine | [RhCp*Cl₂]₂/AgSbF₆ | Ortho-alkylation | semanticscholar.orgacs.org |

Competitive Pathways (e.g., Cycloaddition vs. Insertion)

The metal carbene intermediate generated from this compound is highly reactive and can participate in several reaction pathways. The desired C-H insertion often competes with other processes, such as cyclopropanation of alkenes, ylide formation with heteroatoms, or cycloaddition reactions. The ultimate reaction outcome is influenced by the substrate, catalyst, and reaction conditions.

In Cu(acac)₂-catalyzed reactions with β-methoxy enones, a mixture of products was observed, resulting from competitive pathways. The reaction yielded not only the Cα-H insertion product but also a 2,3-dihydrofuran (B140613) derivative (arising from carbonyl ylide formation followed by 1,5-electrocyclization) and a dioxole. nih.gov This illustrates a scenario where C-H insertion, carbonyl ylide formation, and subsequent cycloaddition are all viable, competing pathways.

Similarly, the choice of catalyst and diazo precursor can determine the fate of the reaction. In reactions involving N,N-dialkylnitrosoamines, using this compound in the presence of a rhodium(III) catalyst led to the formation of a stable nitroso ylide intermediate, which halted the catalytic cycle. rsc.org In contrast, other diazo compounds under ruthenium(II) catalysis proceeded through a different pathway to yield isoquinoline-1,3,4-triones. rsc.org In some systems, even the catalyst loading can be a critical factor in determining chemoselectivity between C-H insertion and formal C-O insertion pathways. mdpi.com

N-H Insertion Reactions

The insertion of carbenes into the N-H bonds of amines is a direct and highly efficient method for the synthesis of α-amino malonates, which are valuable building blocks in medicinal chemistry. This compound is an effective reagent for these transformations, though the choice of catalyst is crucial for success.

Traditional rhodium(II) catalysts, such as Rh₂(OAc)₄, are often ineffective for N-H insertion reactions with unhindered or strongly basic aliphatic amines. acs.orgnih.gov The Lewis basicity of these amines leads to strong coordination to the Lewis acidic rhodium center, resulting in catalyst inhibition or poisoning. acs.org Consequently, early reports of rhodium-catalyzed N-H insertions were often limited to less basic anilines or sterically hindered amines that coordinate less strongly to the catalyst. acs.orgnih.gov

More recently, iridium catalysts have emerged as superior alternatives for promoting N-H insertion with a broad range of amines. acs.orgresearchgate.netnih.govorganic-chemistry.org The dimeric complex [Ir(cod)Cl]₂ has been identified as a particularly effective catalyst that operates under mild conditions and tolerates a wide variety of primary and secondary amines, including both aliphatic and aromatic substrates. acs.orgorganic-chemistry.org This method is characterized by its broad scope, excellent functional group compatibility, and the use of a 1:1 stoichiometry between the amine and the diazo compound. acs.orgorganic-chemistry.org The reaction proceeds efficiently even with substrates that are prone to poisoning rhodium catalysts, making it a highly general and practical method for amine functionalization. acs.org A double N-H insertion is also possible with substrates like piperazine, yielding the corresponding bis-adduct in high yield. nih.gov

The table below showcases the broad applicability of the iridium-catalyzed N-H insertion reaction.

| Amine Substrate | Amine Type | Catalyst | Yield | Reference(s) |

| Morpholine | Secondary Aliphatic | [Ir(cod)Cl]₂ | 93% | nih.gov |

| Piperazine (2.2 equiv diazo) | Secondary Aliphatic | [Ir(cod)Cl]₂ | 87% | nih.gov |

| Diethylamine | Secondary Aliphatic | [Ir(cod)Cl]₂ | 81% | nih.gov |

| Aniline (B41778) | Primary Aromatic | [Ir(cod)Cl]₂ | 86% | acs.orgunige.ch |

| 4-Methoxy-aniline | Primary Aromatic | [Ir(cod)Cl]₂ | 93% | nih.gov |

| Benzylamine | Primary Aliphatic | [Ir(cod)Cl]₂ | 92% | acs.org |

Amines (Primary, Secondary, Tertiary)

The insertion of carbenes derived from this compound into the N-H bonds of amines is a robust method for the synthesis of α-amino malonates. This reaction is effective for a wide range of primary and secondary amines, including both aliphatic and aromatic substrates. organic-chemistry.orgacs.org

Historically, rhodium(II) catalysts such as dirhodium tetraacetate (Rh₂(OAc)₄) have been used, but their application was often limited to less basic anilines or sterically hindered aliphatic amines to prevent catalyst poisoning by the more basic amine substrates. nih.gov More recent advancements have identified iridium complexes, such as [Ir(cod)Cl]₂, as highly effective catalysts that overcome these limitations. acs.orgnih.gov Iridium catalysis allows for the N-H insertion reaction to proceed under mild conditions with a broad scope of amines, including unhindered primary and secondary aliphatic amines, with excellent yields. acs.orgnih.gov

The reaction tolerates various functional groups and can be performed with a precise 1:1 stoichiometry between the diazomalonate and the amine. organic-chemistry.org This makes the process particularly attractive for the late-stage functionalization of complex molecules. organic-chemistry.org For substrates containing multiple N-H bonds, such as piperazine, a double N-H insertion can be achieved by using two equivalents of the diazo compound, leading to the disubstituted product in high yield. acs.orgnih.gov While the reaction works well for many acyclic secondary amines, highly hindered amines like diisopropylamine (B44863) may show poor reactivity, requiring higher temperatures and resulting in lower yields. acs.orgnih.gov

Table 1: Iridium-Catalyzed N-H Insertion of this compound into Various Amines acs.org

| Amine Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | [Ir(cod)Cl]₂ (1 mol%) | DCM, 25 °C, 15 h | 93 |

| Piperidine | [Ir(cod)Cl]₂ (1 mol%) | DCM, 25 °C, 15 h | 79 |

| Pyrrolidine | [Ir(cod)Cl]₂ (1 mol%) | DCM, 25 °C, 15 h | 65 |

| Aniline | [Ir(cod)Cl]₂ (1 mol%) | DCM, 60 °C, 72 h | 86 |

| Benzylamine | [Ir(cod)Cl]₂ (1 mol%) | DCM, 60 °C, 72 h | 92 |

| Dibenzylamine | [Ir(cod)Cl]₂ (1 mol%) | DCM, 25 °C, 15 h | 93 |

Amides and Sulfonamides

The N-H insertion of carbenes into amides and sulfonamides is a valuable transformation for the synthesis of protected glycine (B1666218) derivatives and other important nitrogen-containing compounds. However, compared to amines, the N-H insertion of carbenes derived from this compound into amides and sulfonamides is less commonly reported. The lower nucleophilicity and higher acidity of the N-H bond in amides and sulfonamides present unique challenges.

In studies involving complex substrates with multiple potential reaction sites, interesting selectivities have been observed. For instance, in the iridium-catalyzed reaction of this compound with Pomalidomide, a molecule containing both a primary aniline N-H and a more acidic imide N-H, the insertion occurs exclusively at the aniline N-H bond. acs.org This suggests a preference for the more nucleophilic nitrogen center under these catalytic conditions.

While direct examples with this compound are scarce, related studies using α-diazoketones have demonstrated that rhodium(II) catalysts, in combination with chiral co-catalysts, can effectively promote N-H insertion into primary amides. In some cases, the reaction shows selectivity for the amide N-H bond even in the presence of other reactive sites, such as an indole (B1671886) N-H. Although these systems utilize different diazo precursors, they highlight the general feasibility of N-H insertion into amide bonds. Research on intramolecular C-H insertion reactions of diazo compounds tethered to a sulfonamide group has also been explored, leading to the synthesis of cyclic sulfonamides. mdpi.com

Nitrogen-Containing Heterocycles

Transition metal-catalyzed reactions of this compound provide a powerful tool for the direct C-H functionalization of nitrogen-containing heterocycles. These reactions typically proceed through a mechanism involving the formation of a metal-carbene intermediate, which then inserts into a C-H bond of the heterocycle. Rhodium complexes are frequently employed as catalysts for these transformations. rsc.org

The C-H insertion can be part of a cascade or annulation sequence to build more complex heterocyclic systems. For example, rhodium(III)-catalyzed reactions of N-substituted indoles with diazomalonates can lead to the formation of cycloadducts through a process involving C-H activation followed by carbene migratory insertion.

Direct functionalization of the heterocyclic core is also possible. For instance, N-methylindole can be efficiently functionalized at the C3-position via a rhodium-catalyzed reaction with a cyclic diazocarbonyl compound, demonstrating the utility of this method for modifying the indole scaffold. While this example does not use this compound specifically, it illustrates the general principle of rhodium-carbene mediated C-H insertion into electron-rich heterocycles. These C-H functionalization strategies offer a direct and atom-economical route to modify the structure of important nitrogen heterocycles found in pharmaceuticals and natural products.

O-H Insertion Reactions

Alcohols and Phenols

The insertion of carbenes generated from this compound into the O-H bonds of alcohols and phenols is a direct and efficient method for the synthesis of α-alkoxy- and α-aryloxymalonates. This transformation is typically catalyzed by transition metal complexes, with rhodium(II) carboxylates being particularly effective.

The reaction generally proceeds in high yield and tolerates a range of functional groups. For instance, a rhodium-mediated O-H insertion was successfully employed as a key step in the synthesis of an oxetane (B1205548) precursor, where the carbene derived from this compound inserted into a bromohydrin in high yield.

While the insertion into aliphatic alcohols is often straightforward, reactions with phenols can be more complex due to the potential for competing C-H insertion into the aromatic ring. nih.govacs.org The chemoselectivity between O-H and C-H insertion is influenced by the catalyst, ligands, and the electronic properties of the phenol (B47542) substrate. nih.gov In some catalytic systems, the O-H insertion product is dominant, whereas other conditions have been developed to specifically favor para-selective C-H functionalization, effectively overcoming the competing O-H insertion pathway. nih.govacs.org For certain substrates like allyl alcohol, the O-H insertion can proceed chemoselectively without cyclopropanation of the double bond.

Table 2: O-H Insertion of this compound into Alcohols

| Alcohol Substrate | Catalyst | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| 2-Bromo-3-hydroxy-3-methylbutane | Rhodium(II) catalyst | Not specified | High | |

| Allyl Alcohol | Rh₂(OAc)₄ | Not specified | Good |

Carboxylic Acids

The O-H insertion of carbenes from diazomalonates into carboxylic acids provides a direct route to α-acyloxy malonate esters. This reaction is highly efficient and proceeds rapidly under mild conditions, often at room temperature. Dirhodium(II) catalysts, particularly dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate (Rh₂(esp)₂), have been identified as exceptionally effective for this transformation, accommodating a wide range of carboxylic acids. researchgate.net

The scope of the reaction is broad and includes carboxylic acids with various functional groups. Even sterically hindered acids and those containing other potentially reactive sites, such as the free hydroxyl group in Boc-Ser-OH, undergo the desired O-H insertion in good yields. researchgate.net This demonstrates the high chemoselectivity of the catalytic system for the carboxylic acid moiety. The reaction is also applicable to protected amino acids, providing a straightforward method for their modification. Copper-based catalysts have also been developed for this formal O-H insertion, where the activation of the carboxylic acid by an isocyanide plays a key role.

Table 3: Rh₂(esp)₂-Catalyzed O-H Insertion of Diethyl Diazomalonate into Carboxylic Acids researchgate.net

| Carboxylic Acid | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Boc-Phe-OH | Rh₂(esp)₂ (0.5 mol%) | CH₂Cl₂, rt, 5 min | 99 |

| Boc-Pro-OH | Rh₂(esp)₂ (0.5 mol%) | CH₂Cl₂, rt, 5 min | 99 |

| Boc-Ser-OH | Rh₂(esp)₂ (0.5 mol%) | CH₂Cl₂, rt, 5 min | 82 |

| Boc-Trp-OH | Rh₂(esp)₂ (0.5 mol%) | CH₂Cl₂, rt, 5 min | 65 |

Other Heteroatom-Hydrogen (X-H) Insertion Reactions

Beyond N-H and O-H bonds, carbenes derived from this compound can participate in insertion reactions with a variety of other heteroatom-hydrogen bonds, most notably silicon-hydrogen (Si-H) and sulfur-hydrogen (S-H) bonds. These reactions provide efficient and direct pathways to form new carbon-silicon and carbon-sulfur bonds, which are valuable in organic synthesis and materials science.

Si-H Insertion: The insertion of carbenes into the Si-H bonds of silanes is a powerful method for creating Si-C bonds. This reaction is catalyzed by various transition metals, including rhodium, copper, and iron. nsf.govnih.gov Iron(II) salts, such as Fe(OTf)₂, have emerged as an efficient and environmentally benign catalyst for the insertion of α-diazoesters into Si-H bonds, affording α-silylesters in high yields. nih.gov The reaction mechanism is believed to involve the formation of an iron-carbene intermediate, which then undergoes a concerted insertion into the Si-H bond. nih.gov A broad range of silanes and diazo compounds are compatible with this methodology. nih.govnih.gov

S-H Insertion: The analogous insertion into the S-H bond of thiols is a highly efficient method for the synthesis of α-thio-substituted esters. This reaction proceeds smoothly under catalysis by rhodium or iron complexes. nih.gov For example, rhodium-catalyzed reactions of diazocarbonyl compounds with thiols like ethane- and benzenethiol (B1682325) readily form the corresponding S-H insertion products in good yields. Iron-catalyzed systems have also proven effective for this transformation. nih.gov Additionally, catalyst-free electrochemical methods have been developed for S-H insertion reactions with diazo esters. nih.gov

Table 4: X-H Insertion Reactions with this compound and Analogs

| X-H Substrate | Diazo Compound | Catalyst | Product Type | Yield (%) | Citation |

|---|---|---|---|---|---|

| Triethylsilane | 3-diazo-4-phenyl-dihydrofuran-2-one | Rh₂(OAc)₄ | α-Silyl-lactone | 92 | |

| Ethanethiol | 3-diazo-4-phenyl-dihydrofuran-2-one | Rh₂(OAc)₄ | α-Thio-lactone | Good | |

| Benzenethiol | 3-diazo-4-phenyl-dihydrofuran-2-one | Rh₂(OAc)₄ | α-Thio-lactone | Good | |

| Various Silanes | Methyl α-phenyl-α-diazoacetate | Fe(OTf)₂ | α-Silyl-ester | up to 95 | nih.gov |

Cycloaddition Reactions Involving Dimethyl Diazomalonate and Its Derivatives

1,3-Dipolar Cycloadditions

Dimethyl diazomalonate serves as a precursor for dicarbomethoxycarbene, a reactive intermediate that engages in a variety of cycloaddition reactions. A significant class of these transformations is the 1,3-dipolar cycloaddition. In the presence of a catalyst, typically a rhodium(II) complex, this compound decomposes to form an electrophilic rhodium carbene complex. orgsyn.org This intermediate can then react with molecules containing π-systems. For instance, its reaction with nitriles leads to the formation of oxazoles. orgsyn.org While the diazo compound itself can act as a 1,3-dipole, its most common role in this context is the in situ generation of a carbonyl ylide through reaction with a carbonyl compound, which then undergoes cycloaddition. wikipedia.org

Reactions with Alkenes and Alkynes (Cyclopropanation)

The reaction of the carbene derived from this compound with alkenes and alkynes is a cornerstone method for the synthesis of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. This transformation is typically catalyzed by transition metals, with rhodium(II) and copper complexes being the most prevalent. researchgate.netcsic.es The catalyst choice is crucial as it influences the efficiency and selectivity of the reaction. For example, dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate, [Rh₂(esp)₂], has been shown to be a highly effective catalyst for the cyclopropanation of a wide range of alkenes with this compound, requiring very low catalyst loading. researchgate.net The reaction proceeds via the transfer of the dicarbomethoxycarbene moiety from the metal center to the double or triple bond of the substrate. researchgate.netorgsyn.org This method provides a direct and convergent route to 1,1-cyclopropane diesters, which are valuable synthetic intermediates. orgsyn.org

When the cyclopropanation reaction creates more than one stereocenter, controlling the diastereoselectivity becomes a key objective. In the context of this compound, high levels of diastereoselectivity have been achieved, particularly in reactions catalyzed by certain metal complexes. For instance, a Co(II)-based metalloradical catalysis system has been developed for the asymmetric cyclopropanation of various olefins, providing chiral 1,1-cyclopropanediesters in high yields with excellent diastereoselectivity. researchgate.net Furthermore, biocatalytic approaches using engineered hemoproteins have emerged as a powerful strategy for highly diastereoselective olefin cyclopropanation, achieving greater than 99% diastereomeric excess (% de). rochester.edu